molecular formula C11H7BrClNO2 B6192438 methyl 3-bromo-4-chloroquinoline-2-carboxylate CAS No. 2694734-62-6

methyl 3-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B6192438
CAS No.: 2694734-62-6
M. Wt: 300.5
InChI Key:
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Description

Methyl 3-bromo-4-chloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 3-bromo-4-chloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives, which can further undergo functionalization.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols, typically under basic or neutral conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 3-bromo-4-chloroquinoline-2-carboxylate is extensively used in scientific research due to its unique properties. Some of its applications include:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of antimalarial and anticancer agents.

    Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-bromo-4-chloroquinoline-2-carboxylate
  • Methyl 6-bromo-4-chloroquinoline-2-carboxylate
  • Methyl 3-bromo-6-chloroquinoline-2-carboxylate

Uniqueness

Methyl 3-bromo-4-chloroquinoline-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The unique electronic and steric effects imparted by these substituents make it a valuable compound for various applications in research and industry.

Properties

CAS No.

2694734-62-6

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.5

Purity

95

Origin of Product

United States

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